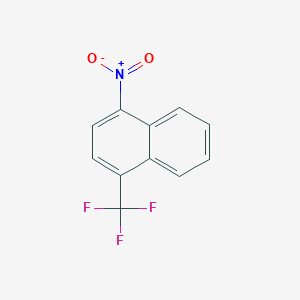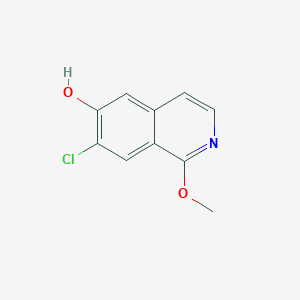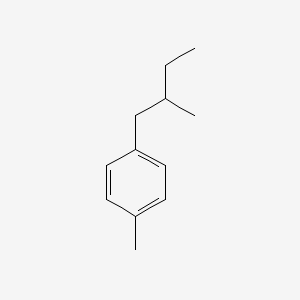![molecular formula C20H28N2O6 B8483297 1-TERT-BUTYL 3-ETHYL (3R,4S)-4-{[(BENZYLOXY)CARBONYL]AMINO}PYRROLIDINE-1,3-DICARBOXYLATE CAS No. 267230-42-2](/img/structure/B8483297.png)
1-TERT-BUTYL 3-ETHYL (3R,4S)-4-{[(BENZYLOXY)CARBONYL]AMINO}PYRROLIDINE-1,3-DICARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-TERT-BUTYL 3-ETHYL (3R,4S)-4-{[(BENZYLOXY)CARBONYL]AMINO}PYRROLIDINE-1,3-DICARBOXYLATE is a complex organic compound that features a pyrrolidine ring substituted with benzyl, tert-butoxycarbonyl, and ethoxycarbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-TERT-BUTYL 3-ETHYL (3R,4S)-4-{[(BENZYLOXY)CARBONYL]AMINO}PYRROLIDINE-1,3-DICARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with a pyrrolidine derivative, which undergoes a series of protection and substitution reactions to introduce the benzyl, tert-butoxycarbonyl, and ethoxycarbonyl groups. The reaction conditions often involve the use of organic solvents, catalysts, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Industrial methods also focus on optimizing the use of reagents and minimizing waste to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
1-TERT-BUTYL 3-ETHYL (3R,4S)-4-{[(BENZYLOXY)CARBONYL]AMINO}PYRROLIDINE-1,3-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles (e.g., halides, amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of products.
Scientific Research Applications
1-TERT-BUTYL 3-ETHYL (3R,4S)-4-{[(BENZYLOXY)CARBONYL]AMINO}PYRROLIDINE-1,3-DICARBOXYLATE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-TERT-BUTYL 3-ETHYL (3R,4S)-4-{[(BENZYLOXY)CARBONYL]AMINO}PYRROLIDINE-1,3-DICARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- Benzyl (3S*,4R*)-1-(tert-butoxycarbonyl)-4-(methoxycarbonyl)pyrrolidin-3-ylcarbamate
- Benzyl (3S*,4R*)-1-(tert-butoxycarbonyl)-4-(propoxycarbonyl)pyrrolidin-3-ylcarbamate
- Benzyl (3S*,4R*)-1-(tert-butoxycarbonyl)-4-(butoxycarbonyl)pyrrolidin-3-ylcarbamate
Uniqueness
Compared to similar compounds, 1-TERT-BUTYL 3-ETHYL (3R,4S)-4-{[(BENZYLOXY)CARBONYL]AMINO}PYRROLIDINE-1,3-DICARBOXYLATE stands out due to its specific combination of substituents, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
267230-42-2 |
|---|---|
Molecular Formula |
C20H28N2O6 |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
1-O-tert-butyl 3-O-ethyl (3R,4S)-4-(phenylmethoxycarbonylamino)pyrrolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C20H28N2O6/c1-5-26-17(23)15-11-22(19(25)28-20(2,3)4)12-16(15)21-18(24)27-13-14-9-7-6-8-10-14/h6-10,15-16H,5,11-13H2,1-4H3,(H,21,24)/t15-,16-/m1/s1 |
InChI Key |
MEQCTPZKRZQXNE-HZPDHXFCSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CN(C[C@H]1NC(=O)OCC2=CC=CC=C2)C(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)C1CN(CC1NC(=O)OCC2=CC=CC=C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 2-(methylsulfanyl)-7-{[(trifluoromethyl)sulfonyl]oxy}thieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B8483230.png)

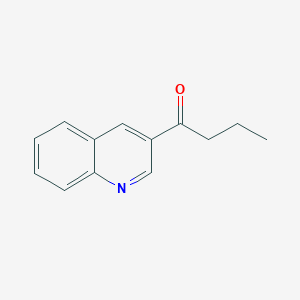

![6-bromo-4-chloro-N-ethyl-N-methyl-3-[(4-pyrazol-1-ylphenyl)methyl]quinolin-2-amine](/img/structure/B8483256.png)
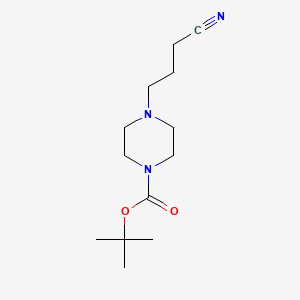
![ethyl 4-methyl-2-[2-(2-pyrrolidin-1-ylethylamino)ethyl]-1H-pyrrole-3-carboxylate](/img/structure/B8483261.png)


